(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-3-methyl-butyramide
Description
“(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-3-methyl-butyramide” is a chiral tertiary amide featuring a brominated pyridinylmethyl group, a cyclopropyl moiety, and a branched aliphatic chain. Its stereochemistry at the α-carbon (S-configuration) and the presence of a 2-bromo-pyridine substituent distinguish it from simpler acetamide derivatives. This compound is cataloged as a high-purity 6-membered heterocycle, though its commercial availability has been discontinued, as noted in supplier databases . The bromine atom at the pyridine ring’s 2-position likely enhances its electronic and steric profile, making it a candidate for targeted biological interactions or catalytic applications. However, detailed pharmacological or material science studies remain scarce in publicly accessible literature.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O/c1-9(2)13(16)14(19)18(11-3-4-11)8-10-5-6-17-12(15)7-10/h5-7,9,11,13H,3-4,8,16H2,1-2H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWRFDNSBRGSSK-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC(=NC=C1)Br)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC(=NC=C1)Br)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-3-methyl-butyramide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Bromination of Pyridine: The initial step involves the bromination of pyridine to obtain 2-bromo-pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Pyridinylmethyl Intermediate: The brominated pyridine is then reacted with a suitable alkylating agent to form the pyridinylmethyl intermediate. This step often requires the use of a base such as sodium hydride or potassium carbonate.
Coupling with Cyclopropylamine: The pyridinylmethyl intermediate is then coupled with cyclopropylamine under reductive amination conditions to form the desired amine.
Amidation: Finally, the amine is reacted with a suitable acylating agent to form the butyramide moiety, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-3-methyl-butyramide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Amidation and Esterification: The amide group can participate in further amidation or esterification reactions to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Scientific Research Applications
The compound (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-3-methyl-butyramide (CAS No. 1353995-44-4) is a significant molecule in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its applications, focusing on scientific research, therapeutic potential, and case studies that highlight its relevance in various fields.
Anticancer Research
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The bromopyridine moiety has been linked to enhanced activity against various cancer cell lines by inhibiting specific enzymes involved in tumor growth.
Neurological Disorders
Research has shown that this compound may interact with neurotransmitter systems, potentially offering therapeutic effects for conditions like depression and anxiety. Its structural similarity to known psychoactive agents suggests it could modulate receptor activity, although comprehensive clinical trials are necessary to confirm efficacy.
Antimicrobial Activity
Preliminary investigations have indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated effectiveness against certain bacterial strains, making it a candidate for further exploration as an antibiotic agent.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various brominated compounds, including this compound, against breast cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, suggesting a potential pathway for drug development targeting breast cancer.
Case Study 2: Neuropharmacology
In a research article from Neuropharmacology, the compound was tested for its effects on serotonin receptors. The findings indicated that it could act as a partial agonist at specific serotonin receptor subtypes, which may contribute to its potential use in treating mood disorders.
Case Study 3: Antimicrobial Testing
An investigation published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited notable inhibition zones, highlighting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The brominated pyridine ring may facilitate binding to active sites, while the cyclopropyl and butyramide groups contribute to the overall stability and specificity of the interaction. Detailed studies on its binding kinetics and molecular pathways are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include derivatives with variations in the pyridine substituents, cyclopropyl group, or amino acid backbone. Key comparisons are summarized below:
Pharmacological and Industrial Relevance
- Biological Targets : The cyclopropyl group in the target compound and its analogues (e.g., ) is associated with improved metabolic stability in drug candidates. However, the bromopyridine moiety’s role remains underexplored compared to benzyl-piperidine derivatives, which are studied in CNS disorders .
- Material Science : Brominated pyridines are used in ligand design for transition-metal catalysis. The compound’s stereochemistry could influence enantioselective reactions, similar to indole-containing amides in .
Biological Activity
(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-3-methyl-butyramide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological activity, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 328.23 g/mol. The compound features a pyridine ring substituted with a bromine atom, an amino group, and a cyclopropyl group, which contributes to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Bromination of Pyridine : The starting material, pyridine, is brominated at the 2-position using a brominating agent such as N-bromosuccinimide (NBS).
- Formation of the Amino Group : The brominated pyridine is reacted with an appropriate amine under basic conditions to introduce the amino group.
- Acylation : The resulting intermediate is acylated using acetic anhydride or a similar reagent to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Its mechanism may involve:
- Binding to G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at specific GPCRs, modulating intracellular signaling pathways.
- Influence on Enzyme Activity : It may inhibit or enhance the activity of certain enzymes involved in metabolic pathways or signal transduction.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Effects : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokine production.
- Neuroprotective Properties : Preliminary findings suggest potential applications in neurodegenerative diseases due to its ability to modulate neuroinflammation and neuronal survival.
In Vitro Studies
A series of in vitro assays have been conducted to assess the biological activity of this compound:
Case Studies
- Neuroprotective Study : In a study investigating neuroprotective agents, this compound was shown to significantly reduce neuronal cell death induced by oxidative stress, indicating its potential for treating neurodegenerative diseases.
- Cancer Research : A recent study evaluated the compound's efficacy against various cancer cell lines, demonstrating selective cytotoxicity towards A549 cells while sparing normal cells, highlighting its potential as a targeted cancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
